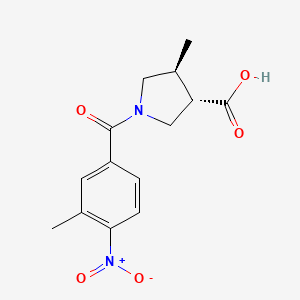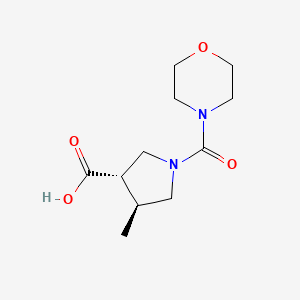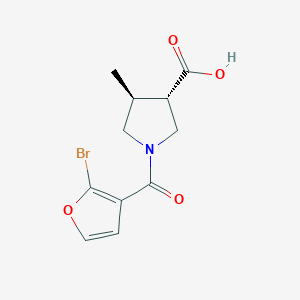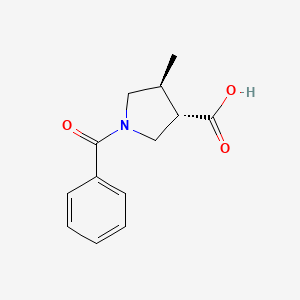
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MPAC and belongs to the class of pyrrolidine carboxylic acids. The compound is known for its ability to modulate certain biochemical and physiological processes, making it a promising candidate for various research studies.
Aplicaciones Científicas De Investigación
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid has been studied for its potential applications in various scientific research areas. One of the primary applications of MPAC is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitter receptors. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, MPAC has been investigated for its potential anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of (3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid involves its ability to bind to specific receptors in the body. In particular, MPAC has been shown to bind to the GABA-A receptor, which is a neurotransmitter receptor that plays a role in regulating neuronal activity. By binding to this receptor, MPAC can modulate the activity of neurons, leading to various physiological effects.
Biochemical and physiological effects:
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. In particular, it has been shown to modulate the activity of the GABA-A receptor, leading to changes in neuronal activity. This can result in various physiological effects, such as sedation, anxiolysis, and anticonvulsant activity. MPAC has also been shown to have potential anti-inflammatory and anti-cancer properties, although further research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using (3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid in lab experiments is its ability to modulate the activity of the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, MPAC has been shown to have potential anti-inflammatory and anti-cancer properties, which could be useful in studying these areas. However, one limitation of using MPAC in lab experiments is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of researchers and experimental subjects.
Direcciones Futuras
There are several future directions for research involving (3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms underlying its effects and to determine its safety and efficacy in clinical trials. Additionally, MPAC's potential anti-inflammatory and anti-cancer properties make it a promising candidate for further research in these areas. Finally, there is a need for further studies to fully understand the toxicity and potential side effects of MPAC, particularly at higher doses.
Métodos De Síntesis
The synthesis of (3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid involves the reaction of (S)-4-methylpyrrolidine-3-carboxylic acid with 3-phenoxypropionyl chloride in the presence of a base. The reaction is carried out in a suitable solvent, such as dichloromethane or acetonitrile, at a specific temperature and for a specific duration. The resulting product is purified through column chromatography to obtain a pure form of MPAC.
Propiedades
IUPAC Name |
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-9-16(10-13(11)15(18)19)14(17)7-8-20-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,18,19)/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTBWYNQNURROU-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)

![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)


![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)
![4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)
![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)





